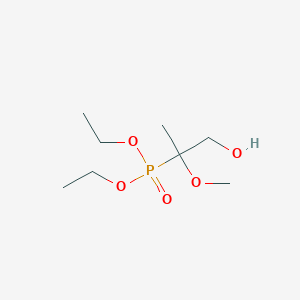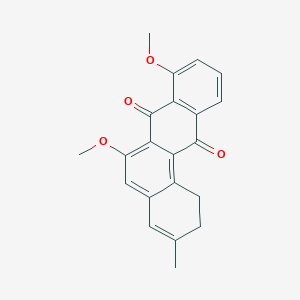
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione is an organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups such as methoxy and ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ketone groups to alcohols or other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Research into its pharmacological properties may reveal new drug candidates.
Industry: Its unique structure makes it useful in developing advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dimethoxy-3-methylisochroman-1-one
- 6,8-Dihydroxy-3-methylisochroman-1-one
- 6,8-Dialkoxy-1,3,7-triazapyrenes
Uniqueness
6,8-Dimethoxy-3-methyl-1,2-dihydrotetraphene-7,12-dione stands out due to its specific arrangement of functional groups and aromatic rings, which confer unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules .
Properties
CAS No. |
88165-37-1 |
|---|---|
Molecular Formula |
C21H18O4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
6,8-dimethoxy-3-methyl-1,2-dihydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C21H18O4/c1-11-7-8-13-12(9-11)10-16(25-3)19-18(13)20(22)14-5-4-6-15(24-2)17(14)21(19)23/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
PTYJFXMJXOBTOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C3C(=C2CC1)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

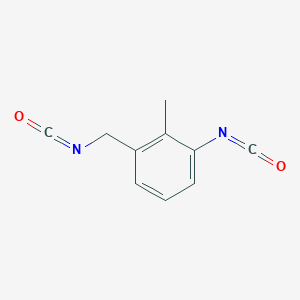
![11-(Chloromethyl)-5,6-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14380366.png)
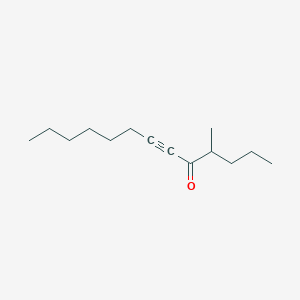

![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
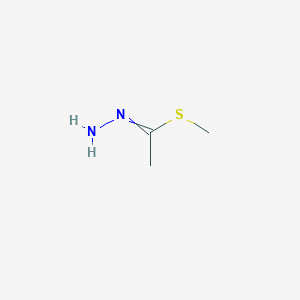
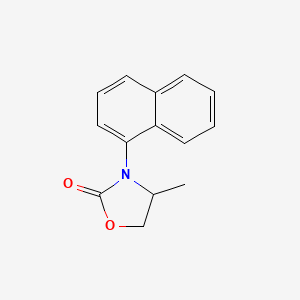
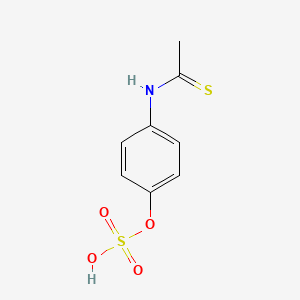
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)
![Dimethyl 6-oxabicyclo[3.2.0]heptane-7,7-dicarboxylate](/img/structure/B14380428.png)
